molecular formula C8H8ClFO2 B8627853 2-Chloro-6-fluoro-4-methoxybenzenemethanol CAS No. 1534389-89-3

2-Chloro-6-fluoro-4-methoxybenzenemethanol

Cat. No.: B8627853
CAS No.: 1534389-89-3
M. Wt: 190.60 g/mol
InChI Key: TXAZSVBARVESJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoro-4-methoxybenzenemethanol is a useful research compound. Its molecular formula is C8H8ClFO2 and its molecular weight is 190.60 g/mol. The purity is usually 95%.
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Properties

CAS No.

1534389-89-3

Molecular Formula

C8H8ClFO2

Molecular Weight

190.60 g/mol

IUPAC Name

(2-chloro-6-fluoro-4-methoxyphenyl)methanol

InChI

InChI=1S/C8H8ClFO2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3

InChI Key

TXAZSVBARVESJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)CO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl iodide (0.13 mL, 2.08 mmol) was added dropwise to a solution of 3-chloro-5-fluoro-4-(hydroxymethyl)phenol (334 mg, 1.89 mmol) and potassium carbonate (287 mg, 2.08 mmol) in DMF (5 mL) and the reaction mixture stirred for 4 h at rt. The reaction mixture was partitioned between DCM and H2O, the organic layer separated and the aqueous further extracted with DCM. The combined organic phases were concentrated in vacuo to yield the title compound as a yellow oil (360 mg, 1.89 mmol).
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
334 mg
Type
reactant
Reaction Step One
Quantity
287 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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